molecular formula C6H6BrN B113479 5-Bromo-2-methylpyridine CAS No. 3430-13-5

5-Bromo-2-methylpyridine

Cat. No. B113479
Key on ui cas rn: 3430-13-5
M. Wt: 172.02 g/mol
InChI Key: OFKWIQJLYCKDNY-UHFFFAOYSA-N
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Patent
US08524703B2

Procedure details

Water (10 mL) was added to a mixture of potassium vinyltrifluoroborate (6.35 g, 47.4 mmol, Aldrich), 5-bromo-2-methylpyridine (8.00 g, 46.5 mmol,), triphenylphosphine (0.732 g, 2.79 mmol) and Cs2CO3 (45.5 g, 140 mmol) in a 500 mL round-bottom flask with stir bar. The flask was evacuated and purged with nitrogen (3 cycles), and the mixture was heated under nitrogen at 75-80° C. for 19 hours, and then cooled to room temperature. The mixture was diluted with water (100 mL) and hexanes (50 mL), and the aqueous layer was drawn off and extracted with ether-hexanes (4:1, 50 mL). The combined organic phases were washed with brine (25 mL), dried over Na2SO4 and distilled at atmospheric pressure to a volume of ca. 10 mL. The residue was distilled under vacuum (90-100° C./20 Torr) to provide the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.51 (s, 3 H) 5.35 (d, J=11.1 Hz, 1 H) 5.86 (d, J=17.8 Hz, 1 H) 6.74 (dd, J=17.8, 11.1 Hz, 1 H) 7.27 (d, J=7.9 Hz, 1 H) 7.84 (dd, J=8.3, 2.4 Hz, 1 H) 8.40 (d, J=2.0 Hz, 1 H).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.732 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[N:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([CH:1]=[CH2:2])=[CH:14][N:13]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C
Name
Quantity
0.732 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Cs2CO3
Quantity
45.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 mL) and hexanes (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether-hexanes (4:1, 50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure to a volume of ca. 10 mL
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum (90-100° C./20 Torr)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524703B2

Procedure details

Water (10 mL) was added to a mixture of potassium vinyltrifluoroborate (6.35 g, 47.4 mmol, Aldrich), 5-bromo-2-methylpyridine (8.00 g, 46.5 mmol,), triphenylphosphine (0.732 g, 2.79 mmol) and Cs2CO3 (45.5 g, 140 mmol) in a 500 mL round-bottom flask with stir bar. The flask was evacuated and purged with nitrogen (3 cycles), and the mixture was heated under nitrogen at 75-80° C. for 19 hours, and then cooled to room temperature. The mixture was diluted with water (100 mL) and hexanes (50 mL), and the aqueous layer was drawn off and extracted with ether-hexanes (4:1, 50 mL). The combined organic phases were washed with brine (25 mL), dried over Na2SO4 and distilled at atmospheric pressure to a volume of ca. 10 mL. The residue was distilled under vacuum (90-100° C./20 Torr) to provide the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.51 (s, 3 H) 5.35 (d, J=11.1 Hz, 1 H) 5.86 (d, J=17.8 Hz, 1 H) 6.74 (dd, J=17.8, 11.1 Hz, 1 H) 7.27 (d, J=7.9 Hz, 1 H) 7.84 (dd, J=8.3, 2.4 Hz, 1 H) 8.40 (d, J=2.0 Hz, 1 H).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.732 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[N:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([CH:1]=[CH2:2])=[CH:14][N:13]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C
Name
Quantity
0.732 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Cs2CO3
Quantity
45.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 mL) and hexanes (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether-hexanes (4:1, 50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure to a volume of ca. 10 mL
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum (90-100° C./20 Torr)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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